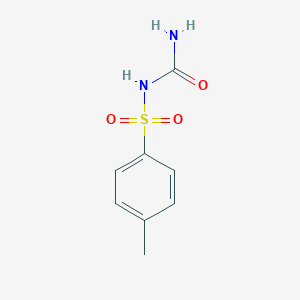

4-Méthylphénylsulfonylurée

Vue d'ensemble

Description

4-Methylphenylsulfonylurea (4-MPSU) is an organic compound that has been studied extensively due to its interesting properties and potential applications. It is a member of the sulfonylurea family, and is a white crystalline solid that is soluble in water. 4-MPSU has been used in a variety of scientific research applications, including as a synthetic intermediate in the synthesis of drug molecules, as a catalyst in organic reactions, and as a ligand for metal complexes. It has also been studied for its biochemical and physiological effects, and for its advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Activité protectrice

Les benzothiazolines de sulfonylurée, une série de nouveaux composés conçus par épissage de groupes actifs et bioisostérie, ont été synthétisées en utilisant une voie de synthèse sans solvant. Ces composés ont montré qu'ils protégeaient le maïs contre les dommages causés par le chlorsulfuron . Le nouveau composé entre en compétition avec le chlorsulfuron pour se lier au site actif de l'enzyme cible de l'herbicide afin d'obtenir une détoxification .

Dissipation des herbicides

L'effet d'applications répétées d'herbicides sulfonylurée sur leur taux de dissipation dans le sol a été étudié. Le taux de dégradation de l'herbicide sulfonylurée sulfosulfuron a été évalué dans deux sols, en utilisant un bioessai d'élongation des racines de sorgho . L'étude a révélé que le taux de dégradation du sulfosulfuron pouvait être amélioré en raison d'applications répétées de sulfosulfuron, réduisant ainsi potentiellement son efficacité herbicide .

Propriétés antibactériennes

Plusieurs dérivés de sulfonylurée ont été synthétisés et évalués pour leurs activités antibactériennes contre Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853 et Staphylococcus aureus ATCC 29213 . Les propriétés antibactériennes de ces médicaments ont été étudiées en profondeur en utilisant des recherches de docking moléculaire .

Activités antimicrobiennes

Les sulfamides, y compris la N-carbamoyl-4-méthylbenzènesulfonamide, sont couramment utilisés en agriculture en raison de leurs propriétés antifongiques et herbicides . Ils ont été largement étudiés comme agents antimicrobiens, antipaludiques, anticancéreux, antithyroïdiens, anti-inflammatoires, antidépresseurs, diurétiques et inhibiteurs des protéases .

Synthèse de nouveaux composés

La N-carbamoyl-4-méthylbenzènesulfonamide a été utilisée dans la synthèse de nouveaux composés. Par exemple, une solution d'isocyanate de toluène-4-sulfonylurée a été ajoutée à un mélange contenant du chlorhydrate de 2-amino-5-bromothiazole et de la triéthylamine, ce qui a permis de synthétiser un nouveau composé .

Études de docking moléculaire

Des études de docking moléculaire ont été menées sur des composés sulfonamides synthétisés, y compris la N-carbamoyl-4-méthylbenzènesulfonamide<a aria-label="3: " data-citationid="86153613-4cd2-91d5-b2a9-338270f7878

Mécanisme D'action

Target of Action

4-Methylphenylsulfonylurea, also known as N-Carbamoyl-4-Methylbenzenesulfonamide, is a sulfonylurea compound . Sulfonylurea compounds are known for their versatile activities such as antidiabetic, diuretic, herbicide, oncolytic, antimalarial, antifungal, and anticancer . The primary targets of these compounds are often dependent on the specific application. For instance, in the context of antidiabetic activity, the primary targets are pancreatic β-cells .

Mode of Action

It is postulated that glycosylated sulfonylurea compounds, which include 4-methylphenylsulfonylurea, exert their hypoglycemic effect by stimulating the residual pancreatic β-cells or through an extra pancreatic mechanism, probably by exerting insulin mimetic action .

Biochemical Pathways

Given its potential antidiabetic activity, it may influence the insulin signaling pathway and glucose metabolism .

Pharmacokinetics

Its solubility in organic solvents suggests it may have good bioavailability .

Result of Action

The result of the action of 4-Methylphenylsulfonylurea is likely dependent on its specific application. In the context of antidiabetic activity, it may help to lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells .

Safety and Hazards

When handling 4-Methylphenylsulfonylurea, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Orientations Futures

4-Methylphenylsulfonylurea is a synthetic drug substance with pressor effects. It is used in the manufacture of calcium carbonate, and as an intermediate for industrial chemicals and environmental pollutants . It has been shown to be carcinogenic in vivo in animal bioassays . Future research may focus on further understanding its potential uses and effects.

Analyse Biochimique

Biochemical Properties

4-Methylphenylsulfonylurea is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including sulfonylurea-based drugs used to treat diabetes . It exhibits good stability and solubility in organic solvents, making it a valuable building block in drug discovery and development

Cellular Effects

The cellular effects of 4-Methylphenylsulfonylurea are not well-studied. Sulfonylureas, a class of drugs for which 4-Methylphenylsulfonylurea serves as an intermediate, are known to have significant effects on cell function. They are used in the treatment of diabetes due to their ability to stimulate insulin release from beta cells in the pancreas .

Molecular Mechanism

The molecular mechanism of 4-Methylphenylsulfonylurea is not well-documented. Sulfonylureas, a class of drugs for which 4-Methylphenylsulfonylurea serves as an intermediate, work by closing potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane, leading to an influx of calcium ions and subsequent release of insulin .

Propriétés

IUPAC Name |

(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTYWCZSEBLPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168704 | |

| Record name | 4-Tolylsulfonylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1694-06-0 | |

| Record name | Tosylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylsulfonylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Tolylsulfonylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminocarbonyl)-4-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLSULFONYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

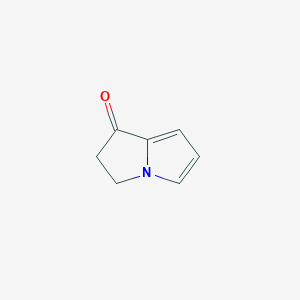

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)